molecular formula C6H7NO4 B3193790 Ethyl 3-hydroxy-1,2-oxazole-4-carboxylate CAS No. 753486-90-7

Ethyl 3-hydroxy-1,2-oxazole-4-carboxylate

Cat. No.: B3193790
CAS No.: 753486-90-7
M. Wt: 157.12 g/mol
InChI Key: NCWRNYBLEADUGK-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-1,2-oxazole-4-carboxylate is a chemical compound with the molecular formula C6H7NO4 and a molecular weight of 157.13 g/mol It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Scientific Research Applications

Ethyl 3-hydroxy-1,2-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of isoxazoles often involves the weak N-O bond in the isoxazole ring, which tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .

Future Directions

Isoxazole is a significant moiety in the field of drug discovery due to its wide spectrum of biological activities and therapeutic potential . Therefore, it’s of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-1,2-oxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of ethyl 3-aminocrotonate with hydroxylamine . The reaction typically occurs under acidic conditions, such as using hydrochloric acid, and requires heating to promote cyclization.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of metal-free catalysts, such as Amberlyst-70, has been explored to provide eco-friendly and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures and solvents to optimize yields .

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 3-hydroxy-1,2-oxazole-4-carboxylate include:

  • Ethyl 3-hydroxy-4-isoxazolecarboxylate
  • 3-Ethyl-5-methylisoxazole-4-carboxylic acid
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 3-position and carboxylate group at the 4-position make it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

ethyl 3-oxo-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-11-7-5(4)8/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWRNYBLEADUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CONC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753486-90-7
Record name 3-hydroxy-isoxazole-4-carboxylic acid ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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